molecular formula C4H8N4OS B1405082 5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine CAS No. 1707737-39-0

5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine

Cat. No.: B1405082
CAS No.: 1707737-39-0
M. Wt: 160.2 g/mol
InChI Key: CMFVNJFQAMZSLW-UHFFFAOYSA-N
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Description

3-(Ethylsulfinyl)-1H-1,2,4-triazol-5-amine is a heterocyclic compound that features a triazole ring substituted with an ethylsulfinyl group and an amine group

Scientific Research Applications

3-(Ethylsulfinyl)-1H-1,2,4-triazol-5-amine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

    Agriculture: The compound can be explored for its potential as a pesticide or herbicide due to its bioactive properties.

    Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the Ethylsulfinyl Group: The ethylsulfinyl group can be introduced via a sulfoxidation reaction using ethyl sulfide and an oxidizing agent such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylsulfinyl)-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The ethylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The compound can be reduced to remove the sulfinyl group, yielding the corresponding ethyl-substituted triazole.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, mCPBA.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: 3-(Ethylsulfonyl)-1H-1,2,4-triazol-5-amine.

    Reduction: 3-Ethyl-1H-1,2,4-triazol-5-amine.

    Substitution: Various N-substituted triazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    3-(Methylsulfinyl)-1H-1,2,4-triazol-5-amine: Similar structure but with a methyl group instead of an ethyl group.

    3-(Ethylthio)-1H-1,2,4-triazol-5-amine: Similar structure but with a thioether group instead of a sulfinyl group.

    3-(Ethylsulfonyl)-1H-1,2,4-triazol-5-amine: Similar structure but with a sulfonyl group instead of a sulfinyl group.

Uniqueness

3-(Ethylsulfinyl)-1H-1,2,4-triazol-5-amine is unique due to the presence of the ethylsulfinyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, reactivity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-ethylsulfinyl-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4OS/c1-2-10(9)4-6-3(5)7-8-4/h2H2,1H3,(H3,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFVNJFQAMZSLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)C1=NC(=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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